alpha-Hexylcinnamaldehyde
Overview
Description
Alpha-Hexylcinnamaldehyde, also known as 2-Benzylideneoctanal or α-Hexyl cinnamaldehyde, is a common additive in the perfume and cosmetic industry as an aroma substance . It is found naturally in the essential oil of chamomile . It is a pale yellow to yellow liquid to solid, which is nearly insoluble in water but soluble in oils .
Synthesis Analysis
Alpha-Hexylcinnamaldehyde is typically produced via crossed-aldol condensation of octanal and benzaldehyde . Another method for synthesizing alpha-hexylcinnamaldehyde involves directly using low content n-octanal .Molecular Structure Analysis
The molecular formula of alpha-Hexylcinnamaldehyde is C15H20O . The molecule consists of a benzene ring attached to an unsaturated aldehyde .Chemical Reactions Analysis
Alpha-Hexylcinnamaldehyde is synthesized via a reaction between octanal and benzaldehyde . The reaction condition is mild, the product is easy to purify and pure in fragrance .Physical And Chemical Properties Analysis
Alpha-Hexylcinnamaldehyde is a yellow liquid with a mild, slightly fatty, floral, somewhat herbal odor, and a distinct jasmine note . It has a boiling point of 174-176 °C/15 mmHg (lit.), a density of 0.95 g/mL at 25 °C (lit.), and a refractive index n20/D 1.55 (lit.) .Scientific Research Applications
1. Use in Fragrances and Flavoring
α-Hexylcinnamaldehyde (HCA) is commonly used as a fragrance due to its floral scent. It's found in personal care products like perfumes, creams, and shampoos, as well as in household products. Additionally, it serves as a flavoring additive in the food and pharmaceutical industry. A study highlighted its safety, showing no genotoxic derivatives produced by CYP450-mediated biotransformations and no genotoxicity at the chromosomal level (Di Sotto et al., 2014).
2. Potential in Cancer Therapy
HCA has been evaluated for its potential in increasing the cytotoxicity of doxorubicin towards human cancer cell lines. Although it has low cytotoxicity itself, it enhances the antiproliferative effect of doxorubicin, suggesting its role as a chemosensitizing agent. The compound also showed interference with ATP-binding cassette (ABC) transporter functionality, which is significant in cancer treatment (Di Giacomo et al., 2016).
3. Interaction with Biomembranes
The interaction of HCA with biomembranes has been studied as a strategy to reverse multidrug resistance (MDR) in cancer cells. HCA shows an ability to modulate membrane permeability and distribute uniformly in phospholipid bilayers. It exhibits no pro-oxidant effects, suggesting its potential as a chemopreventive and chemosensitizing agent for fighting cancer (Sarpietro et al., 2015).
4. Antimutagenic Properties
α-Hexylcinnamaldehyde has shown strong antimutagenicity against common environmental pollutants. It acts as an inhibitor of certain bacterial enzymes, supporting its potential as a chemopreventive agent (Di Giacomo et al., 2014).
5. Involvement in Biocatalytic Strategies
Although not directly involving HCA, research on alpha-hydroxy ketones, a related compound, highlights the importance of these substances in pharmaceutical and fine chemical industries, demonstrating the versatility of such compounds in various applications (Hoyos et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2E)-2-benzylideneoctanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12-13H,2-4,6,11H2,1H3/b15-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUHFMWKWLOQMM-NTCAYCPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=CC1=CC=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C(=C\C1=CC=CC=C1)/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020801 | |
Record name | (2E)-2-(Phenylmethylidene)octanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid, Liquid, Pale yellow liquid, jasmine like odour | |
Record name | Octanal, 2-(phenylmethylene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hexyl-3-phenyl-2-propenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031736 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | alpha-Hexylcinnamaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; miscible in oils, miscible (in ethanol) | |
Record name | alpha-Hexylcinnamaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.950-0.961 | |
Record name | alpha-Hexylcinnamaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
alpha-Hexylcinnamaldehyde | |
CAS RN |
165184-98-5, 101-86-0 | |
Record name | (2E)-2-(Phenylmethylene)octanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165184-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | alpha-Hexylcinnamaldehyde, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165184985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexyl cinnamic aldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406799 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexyl cinnamic aldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46150 | |
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Record name | Octanal, 2-(phenylmethylene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2E)-2-(Phenylmethylidene)octanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-2-benzylideneoctanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.166.492 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | α-hexylcinnamaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.713 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-HEXYLCINNAMALDEHYDE, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9947QRR9O | |
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Record name | 2-Hexyl-3-phenyl-2-propenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031736 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
4 °C | |
Record name | 2-Hexyl-3-phenyl-2-propenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031736 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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